molecular formula C8H9N3O B13045341 (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol

(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol

Cat. No.: B13045341
M. Wt: 163.18 g/mol
InChI Key: JBYNPINCNYNKIV-UHFFFAOYSA-N
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Description

(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanol (CAS 1823349-14-9) is a high-value chemical scaffold based on the triazolopyridine core, a structure of significant interest in medicinal chemistry and drug discovery . The compound serves as a versatile building block for the synthesis of more complex molecules, with potential applications in developing new pharmacologically active agents . The 1,2,4-triazolo[4,3-a]pyridine moiety is a privileged structure in the design of bioactive molecules, and derivatives of this heterocyclic system have been reported to exhibit a wide spectrum of biological activities, including antidepressant , antibacterial , and anticancer properties . As a functionalized derivative, this compound is presented for research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical intermediate to explore new chemical spaces and develop novel compounds for scientific investigation.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-6-9-10-8-7(5-12)3-2-4-11(6)8/h2-4,12H,5H2,1H3

InChI Key

JBYNPINCNYNKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Ring Formation

  • The synthesis begins with pyridine derivatives bearing appropriate substituents that allow for cyclization with hydrazine or hydrazine derivatives to form the 1,2,4-triazole ring.
  • The triazole ring is formed by cyclocondensation reactions involving hydrazines and nitrile or amide groups positioned on the pyridine ring.

Methylation at the 3-Position of Triazole

  • Methylation is typically achieved by using methylating agents such as methyl iodide or methyl sulfate under controlled conditions.
  • The methyl group is introduced after the triazole ring is formed to ensure regioselectivity.

Introduction of the Hydroxymethyl Group at the 8-Position

  • The 8-position on the pyridine ring is functionalized by substitution reactions, often starting from a halogenated pyridine intermediate.
  • A nucleophilic substitution with formaldehyde or related reagents introduces the hydroxymethyl group.
  • Alternatively, reduction of a formyl intermediate (aldehyde) at position 8 can yield the methanol substituent.

Representative Synthetic Route (Summary)

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclocondensation Pyridine derivative + hydrazine Formation of triazolo[4,3-a]pyridine core
2 Methylation Methyl iodide or equivalent + base Introduction of methyl group at 3-position of triazole
3 Halogenation Chlorination/bromination at 8-position of pyridine Halogenated intermediate for substitution
4 Nucleophilic substitution or reduction Formaldehyde or aldehyde reduction agents (e.g., NaBH4) Introduction of hydroxymethyl group at 8-position

Example from Literature

A patent describing preparation methods for related triazolo[4,3-a]pyridines outlines a convergent synthesis involving:

  • Preparation of a pyridine derivative with a leaving group at the 8-position.
  • Coupling with hydrazine derivatives to form the triazole ring.
  • Subsequent functional group transformations to introduce methyl and hydroxymethyl substituents.

This method involves three main steps:

  • Alkylation of the pyridine intermediate.
  • Coupling with hydrazinyl pyridine derivatives.
  • Dehydration or reduction steps to finalize the compound structure.

This approach ensures high regioselectivity and yields stable intermediates suitable for pharmaceutical applications.

Research Findings and Optimization

  • Solvent choice impacts yield and purity; ethanol and dichloromethane are preferred for their polarity and ability to dissolve intermediates.
  • Bases such as triethylamine facilitate methylation and ring closure by scavenging acids generated during reactions.
  • Microwave-assisted synthesis has been explored to reduce reaction times for cyclocondensation steps.
  • Purification is typically achieved by flash chromatography using ethyl acetate and hexane gradients.
  • Yields for fused triazolo[4,3-a]pyridines range from 70% to 85% depending on reaction conditions and substituents.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Pyridine derivatives, hydrazine, methylating agents Purity >98% preferred
Solvents Ethanol, dichloromethane Dry solvents improve yields
Catalysts/Bases Triethylamine, bases for alkylation Facilitate methylation and cyclization
Temperature Room temperature to reflux (25–80°C) Microwave irradiation can shorten times
Reaction time 1–6 hours per step Cyclization often 1–2 hours
Purification methods Flash chromatography (silica gel) Ethyl acetate/hexane solvent system
Yields 70–85% Dependent on step and substituents
Characterization NMR, melting point, TLC, MS Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. Studies have shown that (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol and its analogs can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain triazole derivatives displayed potent activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects
Recent research highlights the neuroprotective effects of triazolo derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticidal Properties
this compound has been evaluated for its pesticidal activities. Field studies indicate that formulations containing this compound can effectively control pests such as aphids and spider mites without harming beneficial insects. This positions it as a potential candidate for developing eco-friendly pesticides .

Plant Growth Regulation
The compound has also been studied for its effects on plant growth regulation. It enhances seed germination and root development in various crops, which could lead to improved agricultural yields. Experimental results suggest that it may act as a growth promoter by influencing hormonal pathways in plants .

Material Science

Polymer Chemistry
In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to form stable complexes with metal ions makes it an attractive candidate for creating advanced materials with specific electrical and thermal properties. Research indicates that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability .

Case Studies

Study Focus Findings Reference
Antimicrobial EfficacyInhibition of bacterial growth in resistant strains; potential development of new antibiotics
Anticancer ActivityInduction of apoptosis in cancer cell lines; activation of apoptosis-related pathways
NeuroprotectionProtection against oxidative stress; potential application in neurodegenerative disease treatments
Pesticidal EffectEffective control of agricultural pests; minimal impact on non-target species
Plant Growth PromotionEnhanced seed germination and root development; potential use as a growth regulator
Polymer SynthesisImprovement in mechanical properties of polymers; potential for advanced material applications

Mechanism of Action

The mechanism by which (3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Substituent Effects on the Triazolopyridine Core

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent positioning and functional groups. Key analogs include:

Compound Name Substituents Similarity Score* Key Properties/Applications Reference
(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanol 3-CH3, 8-CH2OH N/A Enhanced solubility, bromodomain inhibition
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine 3-CH3, 8-NH2 0.91 Intermediate for sulfonamide antimalarials
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine 3-C2H5, 6-NH2 0.87 Reduced similarity due to ethyl group steric effects
2-{8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine 8-CH3, 3-CH2CH2NH2 N/A Increased lipophilicity, CNS-targeting potential

*Similarity scores derived from Tanimoto coefficients in structural databases .

  • Methyl vs. Ethyl/Isopropyl Groups : The 3-methyl substituent (similarity score 0.91) is optimal for maintaining structural compactness and binding affinity compared to bulkier ethyl (0.87) or isopropyl (0.85) groups, which may hinder target engagement .
  • 8-Position Functional Groups: The methanol group in the target compound contrasts with sulfonamide (antimalarial activity ), propanamide (Brd4 bromodomain inhibition ), and amine (synthetic intermediate ). The -CH2OH group balances hydrophilicity and hydrogen-bonding capacity, making it advantageous for drug design .

Pharmacological Activities

  • Antimalarial Activity: Sulfonamide derivatives (e.g., N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) exhibit IC50 values in the nanomolar range against Plasmodium falciparum, attributed to sulfonamide interactions with heme detoxification pathways . The methanol analog lacks this moiety but may retain activity through alternative mechanisms.
  • Bromodomain Inhibition: The propanamide derivative (3-(but-3-yn-1-yl)-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanamide) shows sub-micromolar affinity for Brd4, with the triazolopyridine core anchoring to the acetyl-lysine binding site . The methanol group’s smaller size may allow deeper cavity penetration.

Biological Activity

(3-Methyl-[1,2,4]triazolo[4,3-A]pyridin-8-YL)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazolo-pyridine structure, which contributes to its biological activity. Its molecular formula is C8H9N5OC_8H_9N_5O, with a molecular weight of approximately 179.19 g/mol. The presence of the triazole ring is significant for its interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit bacterial growth by targeting essential bacterial enzymes and disrupting cell wall synthesis.

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's effectiveness against Staphylococcus aureus suggests its potential use in treating infections caused by this pathogen.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15 µM
HEPG-2 (Liver Cancer)20 µM
A549 (Lung Cancer)25 µM

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within bacterial cells and cancer cells. For instance:

  • Antibacterial Mechanism : The compound may inhibit key enzymes involved in cell wall synthesis or disrupt metabolic pathways crucial for bacterial survival.
  • Anticancer Mechanism : It has been suggested that the compound affects cell cycle regulation and apoptosis pathways by modulating kinase activity and other signaling molecules.

Case Studies

  • Study on Antibacterial Properties : A study conducted on various derivatives of triazolo-pyridine compounds found that those similar to this compound displayed significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Research : In vitro tests on MCF-7 and HEPG-2 cell lines revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the most reliable synthetic routes for (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanol?

  • Methodological Answer : While direct synthesis of this compound is not explicitly documented, analogous triazolopyridine derivatives are synthesized via cyclocondensation of hydrazines with pyridine precursors. For example, Scheme 3 in describes nitration and phosphonylation of triazolopyridines using CH₃CN at 60°C or reflux conditions. A similar approach could involve reacting 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbaldehyde (e.g., from oxidation of the target methanol derivative) with reducing agents like NaBH₄. provides a general procedure for triazolopyrazinone synthesis using carbonyldiimidazole (CDI) in dimethylformamide (DMFA) at 100°C, which could be adapted for hydroxylation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm substitution patterns and methanol group integration (e.g., reports δ 3.66 ppm for methoxy groups in triazolopyrazines) .
  • IR Spectroscopy : Detects hydroxyl stretches (~3200–3500 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
  • X-ray Crystallography : Used in to resolve methanol disolvate crystal structures, critical for confirming stereochemistry .
  • HPLC-MS : For purity assessment, as described in for related triazolopyrazines .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Based on triazolopyridine analogs:
  • Solubility : Likely soluble in polar aprotic solvents (DMFA, DMSO) and alcohols (methanol, ethanol). notes chloroform and methanol as viable solvents for structurally similar triazolopyrazines .
  • Stability : Store at 2–8°C (refrigerated) under inert atmosphere to prevent oxidation of the methanol group. recommends refrigeration for hydroxy-substituted triazolopyrazines .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution at the 8-position of triazolopyridines be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. highlights that nitration at the 6- or 8-position of triazolopyridines depends on reaction temperature (60°C vs. reflux). For methanol substitution, directing groups (e.g., boronic acids in ) or protective strategies (e.g., benzyl esters in ) may enhance selectivity . Computational modeling (DFT) of charge distribution could further predict reactive sites.

Q. What strategies enable functionalization of the methanol group for derivatization studies?

  • Methodological Answer :
  • Oxidation : Convert the methanol to a carbonyl group using MnO₂ or Dess-Martin periodinane (e.g., describes carboxylic acid derivatives of triazolopyridines) .
  • Esterification : React with acyl chlorides or CDI-activated carboxylic acids (as in ) to form esters .
  • Protection : Use silyl ethers (e.g., TMSCl) to temporarily protect the hydroxyl group during subsequent reactions .

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states to predict optimal temperatures and catalysts for cyclocondensation or hydroxylation.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., CH₃CN vs. DMFA) on reaction yields, as observed in and .
  • Docking Studies : If the compound has biological targets, simulate binding interactions to guide functional group modifications.

Q. How to resolve contradictions in reported yields for triazolopyridine syntheses?

  • Methodological Answer : Discrepancies often arise from subtle variations in reagents or conditions. For example:
  • Temperature : reports lower yields at 60°C compared to reflux .
  • Purification : uses recrystallization from DMFA/i-propanol, while employs methanol recrystallization. Systematic optimization (DoE) is recommended to identify robust protocols .

Q. What crystallization techniques improve crystal quality for X-ray analysis?

  • Methodological Answer :
  • Slow Evaporation : Grow crystals from methanol or ethanol (as in for triazolopyrimidines) .
  • Diffusion Methods : Layer a poor solvent (hexane) over a concentrated methanol solution.
  • Temperature Gradients : Gradually cool saturated solutions from reflux to room temperature .

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